Dichloro(1,5-cyclooctadiene)platinum(II)

Catalog No.
S1898947
CAS No.
12080-32-9
M.F
C8H12Cl2Pt
M. Wt
374.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloro(1,5-cyclooctadiene)platinum(II)

CAS Number

12080-32-9

Product Name

Dichloro(1,5-cyclooctadiene)platinum(II)

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;platinum(2+);dichloride

Molecular Formula

C8H12Cl2Pt

Molecular Weight

374.17 g/mol

InChI

InChI=1S/C8H12.2ClH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;;

InChI Key

VVAOPCKKNIUEEU-PHFPKPIQSA-L

SMILES

C1CC=CCCC=C1.Cl[Pt]Cl

Canonical SMILES

C1CC=CCCC=C1.[Cl-].[Cl-].[Pt+2]

Isomeric SMILES

C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Pt+2]

Dichloro(1,5-cyclooctadiene)platinum(II) is an organometallic compound with the formula Pt COD Cl2\text{Pt COD Cl}_2. This compound features a square planar geometry, typical of platinum(II) complexes, and is characterized by its colorless solid appearance. It serves as a precursor for various platinum compounds through ligand substitution reactions involving the 1,5-cyclooctadiene ligand and chloride ions .

Pt(cod)Cl2 itself doesn't have a well-defined mechanism of action in biological systems. However, the platinum complexes derived from Pt(cod)Cl2 can exhibit various mechanisms depending on the nature of the substituted ligands. Some platinum-based drugs, for example, work by binding to DNA and interfering with its replication, leading to cell death in cancer cells [].

Pt(cod)Cl2 is classified as a mild irritant. It can cause skin and eye irritation upon contact. Exposure to dust or fumes should be avoided. Standard laboratory safety practices for handling chemicals should be followed when working with Pt(cod)Cl2 [].

  • Ligand Exchange: The compound can undergo ligand substitution, where the 1,5-cyclooctadiene or chloride ligands are replaced by other ligands, leading to the formation of different platinum complexes. For example:

    Pt COD Cl2+LPt L COD +Cl\text{Pt COD Cl}_2+\text{L}\rightarrow \text{Pt L COD }+\text{Cl}^-
  • Reactions with Diazomethane: It reacts with excess diazomethane to form bis(halomethyl) complexes, which are stable under air conditions .
  • Insertion Reactions: The compound can also react with dimethyl diazomethylphosphonate, resulting in products formed via the insertion of the phosphonate into the platinum complex .

Dichloro(1,5-cyclooctadiene)platinum(II) can be synthesized through several methods:

  • Direct Reaction: The most common method involves reacting potassium tetrachloroplatinate with 1,5-cyclooctadiene in a solvent mixture of n-propyl alcohol and water. The reaction conditions typically include:
    • Temperature: Approximately 50°C
    • Time: 4 hours
    • Phase Transfer Catalyst: Polyethylene glycol (PEG-400)
    The reaction produces a milk-white precipitate that is filtered and washed to yield the desired product with a high yield (90-95%) .
  • Alternative Methods: Other methods may involve more complex reaction conditions or different solvents but generally follow similar ligand exchange principles to achieve the same product.

Dichloro(1,5-cyclooctadiene)platinum(II) has various applications across multiple fields:

  • Catalysis: It is utilized as a catalyst in organic synthesis and homogeneous catalysis due to its ability to facilitate reactions involving silicon and hydrogen .
  • Anticancer Research: As a precursor for potential anticancer agents, it is studied for its effectiveness in treating tumors.
  • Material Science: The compound finds applications in the development of materials for electronics and coatings due to its unique properties .

Research on interaction studies involving dichloro(1,5-cyclooctadiene)platinum(II) focuses on its reactivity with various ligands and substrates. These studies help elucidate its potential biological effects and catalytic capabilities. Understanding these interactions can lead to advancements in both pharmaceutical applications and industrial catalysis.

Dichloro(1,5-cyclooctadiene)platinum(II) shares similarities with several other platinum complexes. Here are some comparable compounds:

Compound NameFormulaUnique Features
CisplatinPtCl2(NH3)2\text{PtCl}_2(\text{NH}_3)_2Well-known anticancer drug; uses ammine ligands
TransplatinPtCl2(NH3)2\text{PtCl}_2(\text{NH}_3)_2Geometric isomer of cisplatin; different biological activity
Dichloro(norbornadiene)platinum(II)PtCl2(C7H10)\text{PtCl}_2(\text{C}_7\text{H}_{10})Similar structure but different ligand; used in organic synthesis
Dichloro(1,3-butadiene)platinum(II)PtCl2(C4H6)\text{PtCl}_2(\text{C}_4\text{H}_6)Uses 1,3-butadiene as a ligand; distinct reactivity profile

Dichloro(1,5-cyclooctadiene)platinum(II)'s uniqueness lies in its specific ligand environment and potential applications in catalysis and medicinal chemistry that differentiate it from these other compounds .

Physical Description

Light yellow crystalline powder; Hygroscopic; Insoluble in water; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

2

Exact Mass

372.996400 g/mol

Monoisotopic Mass

372.996400 g/mol

Heavy Atom Count

11

UNII

P4ZP76Z957

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

12080-32-9

Wikipedia

Dichloro(cycloocta-1,5-diene)platinum(II)

General Manufacturing Information

Platinum, dichloro[(1,2,5,6-.eta.)-1,5-cyclooctadiene]-: ACTIVE

Dates

Modify: 2023-08-16

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